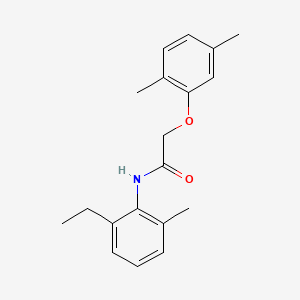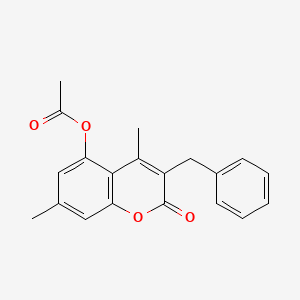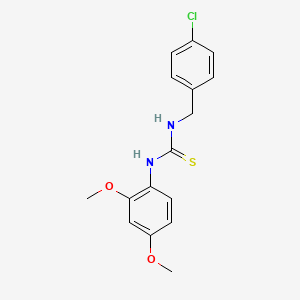![molecular formula C14H21N3O B5699322 N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPHP, is a chemical compound that has been studied for its potential use in scientific research. MPHP is a synthetic compound that belongs to the class of piperazine derivatives. In recent years, there has been an increasing interest in MPHP due to its potential as a research tool in various fields of study.
作用機序
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rodents, which suggests that it has a stimulant effect. N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can affect mood and behavior.
実験室実験の利点と制限
The advantages of using N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments include its relatively simple synthesis method and its potential as a research tool in various fields of study. However, there are also limitations to its use, such as the potential for abuse and the lack of long-term safety data.
将来の方向性
There are many potential future directions for research involving N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide. One area of interest is in the study of its potential as a treatment for certain neurological disorders, such as Parkinson's disease. Another area of interest is in the development of new drugs based on the structure of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide, which could have potential therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide and its potential effects on the brain and behavior.
Conclusion
In conclusion, N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method is relatively simple, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use, such as the potential for abuse and the lack of long-term safety data, there are also many potential future directions for research involving N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide.
合成法
The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide involves the reaction of 4-methylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide. The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use in various fields of scientific research. It has been found to have an affinity for certain receptors in the brain, which makes it useful in studying the mechanisms of certain neurological disorders. N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has also been studied for its potential use in drug discovery, as it has been shown to have activity against certain cancer cell lines.
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-14(18)15-12-6-4-5-7-13(12)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISINLRBNRGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)


![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

